molecular formula C5H8O3 B13202537 (1R,2S)-2-(Hydroxymethyl)cyclopropane-1-carboxylic acid

(1R,2S)-2-(Hydroxymethyl)cyclopropane-1-carboxylic acid

Cat. No.: B13202537
M. Wt: 116.11 g/mol
InChI Key: QAKGVPAQOZSDOZ-QWWZWVQMSA-N
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Description

(1R,2S)-2-(Hydroxymethyl)cyclopropane-1-carboxylic acid: is a chiral cyclopropane derivative with a hydroxymethyl group and a carboxylic acid group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-(Hydroxymethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to cyclopropanate alkenes . Another approach involves the use of diazomethane to generate methylene, which then reacts with alkenes to form cyclopropanes .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: (1R,2S)-2-(Hydroxymethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acid chlorides

Major Products:

    Oxidation: (1R,2S)-2-(Carboxymethyl)cyclopropane-1-carboxylic acid

    Reduction: (1R,2S)-2-(Hydroxymethyl)cyclopropane-1-methanol

    Substitution: Various ethers and esters depending on the substituents used

Mechanism of Action

The mechanism of action of (1R,2S)-2-(Hydroxymethyl)cyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets involved in disease pathways. The cyclopropane ring’s strain and reactivity can facilitate interactions with biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: (1R,2S)-2-(Hydroxymethyl)cyclopropane-1-carboxylic acid is unique due to its chiral nature and the presence of both a hydroxymethyl and a carboxylic acid group. This combination of functional groups allows for diverse chemical transformations and applications in various fields.

Properties

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

(1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C5H8O3/c6-2-3-1-4(3)5(7)8/h3-4,6H,1-2H2,(H,7,8)/t3-,4-/m1/s1

InChI Key

QAKGVPAQOZSDOZ-QWWZWVQMSA-N

Isomeric SMILES

C1[C@@H]([C@@H]1C(=O)O)CO

Canonical SMILES

C1C(C1C(=O)O)CO

Origin of Product

United States

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